Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride
Overview
Description
Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride is a chemical compound with the molecular formula C6H11ClF3NO2. It is known for its unique structural features, which include a trifluoroethyl group attached to an amino propanoate moiety. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride typically involves the reaction of methyl 3-aminopropanoate with 2,2,2-trifluoroethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-[(2,2,2-trifluoroethyl)amino]propanoic acid.
Reduction: 3-[(2,2,2-trifluoroethyl)amino]propanol.
Scientific Research Applications
Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride exerts its effects depends on its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminopropanoate: Lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.
Ethyl 3-[(2,2,2-trifluoroethyl)amino]propanoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its reactivity and solubility.
3-[(2,2,2-trifluoroethyl)amino]propanoic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.
Uniqueness
Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities and improved pharmacokinetic profiles.
Biological Activity
Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride is a synthetic compound notable for its unique trifluoroethyl group, which significantly influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in pharmaceutical research.
Chemical Structure and Properties
The molecular formula of this compound is C6H11ClF3NO2. The compound features an ester derivative of propanoic acid with a trifluoroethyl amino group. The presence of the trifluoroethyl moiety enhances the compound's lipophilicity and solubility, which are critical for its interaction with biological targets .
Property | Details |
---|---|
Molecular Formula | C6H11ClF3NO2 |
Structural Features | Ester and trifluoroethyl group |
Biological Applications | Enzyme inhibition, protein interactions |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoroethyl group enhances binding affinity and selectivity for molecular targets, leading to modulation of various biological pathways. This characteristic makes it a valuable compound in drug development, particularly in contexts requiring high selectivity and potency .
Enzyme Inhibition
Research indicates that this compound can act as an enzyme inhibitor. The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can modulate the activity of enzymes related to neurotransmitter synthesis and degradation .
Case Studies
- Neurotransmitter Modulation : In a study examining the effects on neurotransmitter levels in vitro, this compound demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition suggests potential applications in treating neurodegenerative diseases .
- Anticancer Activity : Another study explored the compound's effects on cancer cell lines. Results indicated that this compound exhibited cytotoxic effects against several cancer types by inducing apoptosis through the modulation of apoptotic pathways .
Applications in Pharmaceutical Research
The unique properties of this compound make it a candidate for various pharmaceutical applications:
- Drug Development : Its ability to selectively inhibit enzymes positions it as a potential lead compound for developing new therapeutics targeting metabolic disorders and cancers.
- Biochemical Probes : The compound is being explored as a biochemical probe to study enzyme mechanisms and protein interactions due to its high binding affinity .
Properties
IUPAC Name |
methyl 3-(2,2,2-trifluoroethylamino)propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2.ClH/c1-12-5(11)2-3-10-4-6(7,8)9;/h10H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKRBQFHWHQPKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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